3-Iodo-5-methylbenzene-1-sulfonamide
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Overview
Description
3-Iodo-5-methylbenzene-1-sulfonamide is an organosulfur compound with the molecular formula C7H8INO2S and a molecular weight of 297.11 g/mol . This compound is characterized by the presence of an iodine atom, a methyl group, and a sulfonamide group attached to a benzene ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methylbenzene-1-sulfonamide typically involves the iodination of 5-methylbenzene-1-sulfonamide. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The sulfonamide group can be reduced to a sulfinamide or sulfenamide under reducing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 3-substituted-5-methylbenzene-1-sulfonamides.
Oxidation: Formation of 3-iodo-5-carboxybenzene-1-sulfonamide.
Reduction: Formation of 3-iodo-5-methylbenzene-1-sulfinamide or sulfenamide.
Scientific Research Applications
3-Iodo-5-methylbenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . The iodine atom and methyl group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonamide: Similar structure but lacks the iodine atom.
3-Iodo-4-methylbenzenesulfonamide: Similar structure with the iodine atom at a different position.
5-Iodo-2-methylbenzenesulfonamide: Similar structure with the iodine and methyl groups at different positions.
Uniqueness
3-Iodo-5-methylbenzene-1-sulfonamide is unique due to the specific positioning of the iodine and methyl groups on the benzene ring, which influences its chemical reactivity and biological activity. This unique structure allows for selective interactions with molecular targets, making it valuable in various research applications .
Properties
Molecular Formula |
C7H8INO2S |
---|---|
Molecular Weight |
297.12 g/mol |
IUPAC Name |
3-iodo-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H8INO2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) |
InChI Key |
QHJYSFFOIJXCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)I)S(=O)(=O)N |
Origin of Product |
United States |
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